molecular formula C18H18N2O3 B043470 7-Benzyloxy-DL-tryptophan CAS No. 66866-40-8

7-Benzyloxy-DL-tryptophan

Cat. No. B043470
CAS RN: 66866-40-8
M. Wt: 310.3 g/mol
InChI Key: MWHVBFNZTDNYRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tryptophan derivatives often involves complex reactions. For instance, the synthesis of high purity N-carboxy-DL-tryptophan anhydride, a precursor for various tryptophan derivatives, demonstrates the intricacy involved in modifying tryptophan's structure (Iizuka, Endo, & Ōya, 1991). This complexity likely extends to the synthesis of 7-Benzyloxy-DL-tryptophan.

Molecular Structure Analysis

Understanding the molecular structure of tryptophan derivatives, such as 5-Hydroxy-DL-tryptophan, provides insights into how modifications affect the molecule's configuration and properties. The crystal and molecular structure analysis of 5-Hydroxy-DL-tryptophan, for example, reveals the zwitterionic nature of the molecule in its crystalline form, highlighting the impact of even minor alterations on the molecule's overall structure (Wakahara, Kido, Fujiwara, & Tomita, 1973).

Chemical Reactions and Properties

Tryptophan's chemical reactions, such as its oxidation products, have been thoroughly studied. The oxidation of DL-tryptophan by peroxyacetic acid, for instance, results in a complex mixture of products including N?-formylkynurenine and other diastereoisomeric products, demonstrating the diversity of chemical pathways tryptophan can undergo (Savige, 1975).

Physical Properties Analysis

The physical properties of tryptophan derivatives are closely linked to their molecular structure. For example, the study of the crystal structures of L-tryptophan hydrochloride and hydrobromide provides detailed insights into the impact of different anions on the crystalline structure of tryptophan salts, which can influence solubility, stability, and reactivity (Takigawa, Ashida, Sasada, & Kakudo, 1966).

Chemical Properties Analysis

The chemical properties of tryptophan and its derivatives, such as reactivity with phenolic aldehydes, have been explored to synthesize novel compounds. This reactivity demonstrates the potential for creating a wide range of tryptophan-based compounds with unique antioxidant properties (Herraiz, Galisteo, & Chamorro, 2003).

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition for Cancer Immunotherapy

7-Benzyloxy-DL-tryptophan derivatives have been explored for their potential in cancer immunotherapy through the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism via the kynurenine pathway. IDO plays a crucial role in immune tolerance mechanisms, making it a therapeutic target for cancer treatment. Modifications to improve in vitro potencies and pharmacokinetic profiles of these derivatives have led to compounds with significant oral bioavailability and tumor growth delay in murine models, suggesting their potential as drug leads for cancer immunotherapy (Lin et al., 2016).

Inhibition of L-Type Amino Acid Transporter LAT1

Research on 7-Benzyloxy-DL-tryptophan and its isomeric derivatives has shown inhibition of the L-type amino acid transporter LAT1 (SLC7A5), which is crucial for nutrient uptake in cancer cells. Among the isomers, specific derivatives demonstrated potent inhibition of LAT1-mediated amino acid transport, highlighting the potential application of these compounds in anticancer drug discovery by targeting amino acid metabolism in tumor cells (Graff et al., 2022).

PET Tumor Imaging Agents

7-Benzyloxy-DL-tryptophan has been evaluated for its application in tumor imaging using positron emission tomography (PET). Derivatives carrying fluoroethoxy side chains were synthesized and showed promising results in vivo, with certain analogues achieving high tumor-to-background ratios in xenograft-bearing mice. This indicates the potential of 7-Benzyloxy-DL-tryptophan derivatives as PET imaging agents for cancer diagnosis and treatment monitoring (Chiotellis et al., 2014).

Sirt1 Inhibition for Cancer Treatment

Amino acid derivatives of 7-Benzyloxy-DL-tryptophan have been investigated as Sirt1 inhibitors, with specific focus on their role in cancer therapy. Sirt1, involved in numerous biological processes, has emerged as a potential therapeutic target. Derivatives demonstrated significant in vitro Sirt1 inhibition and cytotoxic activity against cancer cells, suggesting their utility as a starting point for the development of novel anticancer molecules (Purushotham et al., 2022).

Safety And Hazards

The safety information for 7-Benzyloxy-DL-tryptophan indicates that it may cause respiratory irritation and skin irritation. It is also known to cause serious eye irritation .

properties

IUPAC Name

2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHVBFNZTDNYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370758
Record name 7-BENZYLOXY-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxy-DL-tryptophan

CAS RN

66866-40-8
Record name 66866-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-BENZYLOXY-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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